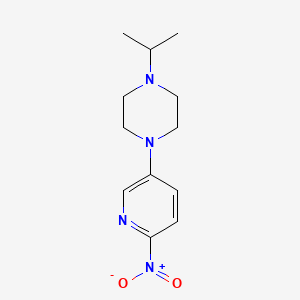

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Biology

Piperazine and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities and structural adaptability. researchgate.net The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable physicochemical properties to molecules, such as improved water solubility and oral bioavailability. nih.gov This scaffold is a common feature in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, anticancer, and central nervous system effects. researchgate.netjetir.org The structural versatility of piperazine allows for extensive modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. researchgate.net In chemical biology, piperazine derivatives are frequently employed as scaffolds for the design of receptor antagonists and enzyme inhibitors, highlighting their significance in the development of new therapeutic agents. ijrrjournal.com

Rationale for Investigating Substituted Nitropyridine Moieties in Novel Chemical Entities

Nitropyridines are considered valuable precursors in the synthesis of a wide range of bioactive molecules. nih.gov The pyridine (B92270) ring is a privileged structural motif in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs. nih.gov The introduction of a nitro group to the pyridine ring, creating a nitropyridine, can significantly influence the molecule's electronic properties and reactivity. This substitution can facilitate further chemical transformations, allowing for the synthesis of diverse derivatives. researchgate.netresearchgate.net From a medicinal chemistry perspective, the nitropyridine moiety has been incorporated into compounds designed to act as inhibitors for various enzymes, such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The investigation of substituted nitropyridines is driven by the potential to discover novel compounds with unique biological activities.

Overview of Academic Research Trajectories for Small Molecule Modulators

Small molecule modulators are low molecular weight organic compounds designed to interact with specific biological targets, thereby altering their function. frontiersin.org Over 90% of drugs available on the market are small molecules. frontiersin.org Research in this area is dynamic, with a continuous search for novel scaffolds and mechanisms of action. A significant trajectory in this field is the targeting of protein-protein interactions, which were once considered "undruggable." acs.org Another key area of research is the development of allosteric modulators, which bind to a site on a protein distinct from the active site, offering a more nuanced regulation of protein function. nih.gov The design and synthesis of small molecules are increasingly guided by computational methods, such as structure-based virtual screening, to identify promising candidates for further experimental validation. acs.org The ultimate goal is to develop highly selective and potent modulators with favorable pharmacokinetic properties for therapeutic use. nih.gov

Delimitation of Research Scope for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitropyridin-3-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEVTGKLDGTXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Isopropyl 4 6 Nitropyridin 3 Yl Piperazine

Retrosynthetic Strategies for the 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Scaffold

Retrosynthetic analysis of this compound reveals several logical disconnections that form the basis of common synthetic routes. The most prominent strategies hinge on the formation of the two key carbon-nitrogen bonds involving the piperazine (B1678402) core.

C-N Aryl Bond Disconnection: The most common retrosynthetic approach involves disconnecting the bond between the piperazine N4-nitrogen and the C3-position of the pyridine (B92270) ring. This leads to two primary building blocks: 1-isopropylpiperazine (B163126) and a suitably activated 6-nitropyridine derivative, typically a 3-halopyridine such as 3-bromo-6-nitropyridine or 3-chloro-6-nitropyridine. This strategy is highly convergent and allows for late-stage coupling of the two main fragments.

C-N Isopropyl Bond Disconnection: An alternative disconnection targets the bond between the piperazine N1-nitrogen and the isopropyl group. This pathway begins with a precursor, 1-(6-nitropyridin-3-yl)piperazine, which is then functionalized with an isopropyl group. This approach is advantageous if the arylpiperazine core is more readily available or if a divergent synthesis is planned to introduce various N-alkyl groups from a common intermediate.

A third, more linear approach involves the sequential functionalization of piperazine itself. This would entail first performing a mono-N-arylation followed by a mono-N-alkylation, or vice-versa. This route requires careful control of regioselectivity to avoid the formation of undesired byproducts, often necessitating the use of protecting groups.

Approaches for the Regioselective N-Arylation of Piperazine with Halopyridines

The formation of the N-aryl bond is a critical step in the synthesis of the target compound. The regioselective attachment of the piperazine ring to the electron-deficient nitropyridine system can be achieved through several robust methodologies.

Nucleophilic Aromatic Substitution (SNAr) is a powerful and frequently employed method for coupling amines with electron-deficient aryl halides. The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group (-NO2), is highly activated towards nucleophilic attack.

In the synthesis of this compound, the nitro group at the 6-position of the pyridine ring strongly activates the 3- and 5-positions for SNAr. A reaction between a 3-halopyridine (e.g., 5-bromo-2-nitropyridine) and a piperazine derivative proceeds via the addition of the amine nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the halide leaving group restores the aromaticity and yields the desired N-aryl piperazine. researchgate.net

This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to neutralize the generated hydrohalic acid. guidechem.com Various bases can be employed, including triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate. guidechem.com Often, the piperazine starting material is protected, for instance with a tert-butyloxycarbonyl (Boc) group, to ensure mono-arylation and facilitate purification. guidechem.com

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-bromo-2-nitropyridine (B47719), N-Boc-piperazine | Triethylamine | DMSO | 60 | 80 | guidechem.com |

| 5-bromo-2-nitropyridine, N-Boc-piperazine | DIPEA | Ethanol | Room Temp | 27 | guidechem.com |

| 5-bromo-2-nitropyridine, N-Boc-piperazine | Sodium Carbonate | Water | 90-100 | High | guidechem.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a versatile alternative to SNAr for forming C-N bonds. wikipedia.org This methodology has a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions, especially for less activated aryl halides. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The aryl halide (e.g., 3-bromo-6-nitropyridine) adds to a low-valent palladium(0) catalyst.

Amine Coordination and Deprotonation: The amine (e.g., 1-isopropylpiperazine) coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium amide intermediate.

Reductive Elimination: The desired N-aryl piperazine product is formed by reductive elimination, regenerating the palladium(0) catalyst. wikipedia.org

A variety of palladium precursors, phosphine (B1218219) ligands, and bases can be used to optimize the reaction. nih.govchemspider.com The choice of ligand is crucial and can range from sterically hindered monodentate phosphines to bidentate ligands like BINAP or Xantphos. nih.govchemspider.com While highly effective, the cost of the palladium catalyst and specialized ligands can be a consideration compared to the simpler SNAr approach. researchgate.net Nickel-catalyzed amination presents another related, potentially more cost-effective, metal-catalyzed option. researchgate.net

Introduction and Functionalization of the Isopropyl Group on the Piperazine Ring

The isopropyl moiety can be introduced onto the piperazine nitrogen at different stages of the synthesis, either by starting with pre-alkylated piperazine or by alkylating a piperazine derivative.

One of the most efficient methods for N-alkylation is reductive amination . This process involves the reaction of a secondary amine (such as 1-(6-nitropyridin-3-yl)piperazine) with a ketone (acetone, in this case) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. youtube.comorganic-chemistry.org Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used because they selectively reduce the iminium ion in the presence of the ketone. organic-chemistry.orgprepchem.comnih.gov This one-pot procedure is often high-yielding and avoids the use of hazardous alkyl halides. prepchem.commdpi.com

| Method | Reagents | Key Features | Reference |

| Reductive Amination | Piperazine derivative, Acetone, NaBH(OAc)₃ or NaBH₃CN | Mild, one-pot, high selectivity, avoids alkyl halides. | organic-chemistry.orgprepchem.commdpi.com |

| Direct Alkylation | Piperazine derivative, 2-bromopropane, Base | Risk of polyalkylation and elimination side reactions; can be controlled with protecting groups. | researchgate.netyoutube.com |

Synthetic Pathways for Nitration of the Pyridine Moiety or Introduction of Nitro-Substituted Pyridines

The introduction of the nitro group is a defining feature of the target molecule's structure. This can be achieved either by direct nitration of a pre-formed arylpiperazine or, more commonly, by using a pyridine building block that already contains the nitro substituent.

Direct electrophilic nitration of the pyridine ring is notoriously difficult. The nitrogen atom in the pyridine ring is basic and becomes protonated under the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid). masterorganicchemistry.com The resulting pyridinium (B92312) ion is highly electron-deficient and strongly deactivated towards electrophilic attack, leading to poor yields and requiring harsh reaction conditions such as high temperatures or the use of oleum. ntnu.nowikipedia.org

Development of Divergent and Convergent Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Both divergent and convergent synthetic strategies can be effectively utilized for this purpose.

A divergent synthesis strategy begins with a common intermediate that is later modified to create a library of related compounds. For the target scaffold, a suitable common intermediate would be 1-(6-nitropyridin-3-yl)piperazine. This intermediate can be synthesized in bulk and then reacted with a variety of aldehydes or ketones via reductive amination, or with different alkyl halides, to generate a series of analogues with diverse N-alkyl substituents. nih.gov This approach is highly efficient for exploring variations on one side of the molecule while keeping the other constant.

In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then coupling them together in the final stages. In this context, a library of variously substituted N-alkylpiperazines could be synthesized in parallel with a library of different substituted 3-halo-6-nitropyridines. The final step would involve coupling pairs of these fragments, for example, via SNAr or Buchwald-Hartwig amination. This strategy offers maximum flexibility, allowing for modifications to be made to both the piperazine and the pyridine portions of the molecule, thereby enabling a more comprehensive exploration of the chemical space.

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral piperazines is a significant area of research, as the stereochemistry of substituents on the piperazine ring can dramatically influence biological activity. nih.gov For the this compound scaffold, chirality could be introduced by placing substituents on the carbon atoms of the piperazine ring. Although specific methods for this exact compound are not detailed in the literature, several general strategies for creating chiral piperazines are well-established.

One common approach involves the use of chiral starting materials derived from amino acids. clockss.org For instance, a modular synthesis of 2,6-disubstituted piperazines has been achieved through a highly diastereoselective intramolecular hydroamination of substrates prepared from amino acid-derived cyclic sulfamidates. organic-chemistry.org Another strategy involves the diastereoselective alkylation of a chiral piperazinone intermediate. This method was successfully used to prepare (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, where the introduction of a second stereocenter proceeded with complete diastereoselectivity. clockss.org

Palladium-catalyzed asymmetric hydrogenation represents another powerful tool. The hydrogenation of pyrazines with a tautomeric hydroxyl group has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to the corresponding chiral piperazines. rsc.org

Table 1: General Strategies for Stereoselective Piperazine Synthesis

| Methodology | Key Transformation | Stereocontrol | Example Application |

| Chiral Pool Synthesis | Cyclization of chiral precursors | Substrate-controlled | Synthesis from amino acids clockss.org |

| Asymmetric Catalysis | Asymmetric hydrogenation | Catalyst-controlled | Pd-catalyzed hydrogenation of pyrazin-2-ols rsc.org |

| Diastereoselective Alkylation | Alkylation of a chiral intermediate | Reagent/substrate-controlled | Synthesis of trans-2,6-disubstituted piperazines clockss.org |

| Intramolecular Hydroamination | Cyclization of an unsaturated amine | Diastereoselective | Synthesis of 2,6-disubstituted piperazines organic-chemistry.org |

These methodologies highlight the potential pathways to access chiral analogues of this compound, which would be crucial for exploring its structure-activity relationships in various applications.

Multicomponent Reactions in the Synthesis of Piperazine-Containing Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and operational simplicity. nih.govmdpi.com While no MCRs have been specifically reported for the synthesis of this compound, the piperazine core is a common target for MCR methodologies.

Isocyanide-based MCRs, such as the Ugi reaction, are particularly versatile for creating piperazine derivatives. nih.govthieme-connect.com A modified "split-Ugi" methodology has been developed for bis-secondary diamines like piperazine, allowing for the generation of diverse 1,4-disubstituted piperazine-based compounds. nih.gov This reaction involves combining piperazine, an aldehyde (like formaldehyde), an isocyanide, and a carboxylic acid to rapidly build molecular complexity around the piperazine core. nih.gov

Another approach involves the in-situ activation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in multicomponent reactions. The C-N bond cleavage of DABCO with various reagents can generate a piperazine ring, which can be further functionalized in a one-pot protocol. For instance, a four-component reaction of an azaarene halide, DABCO, an activated aryl halide, and Na2S has been developed for the synthesis of substituted piperazines. rsc.org These strategies showcase the power of MCRs to efficiently generate libraries of complex piperazine-containing molecules for screening and development. rsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The application of these principles to the synthesis of piperazine derivatives is an active area of research aimed at developing more sustainable and environmentally benign manufacturing processes. researchgate.netmdpi.com

Key green chemistry strategies applicable to piperazine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption while increasing product yields. researchgate.net

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids minimizes environmental impact. researchgate.net

Catalyst-free reactions: Designing synthetic routes that proceed efficiently without the need for catalysts, particularly those based on heavy metals, improves the sustainability of the process. researchgate.net

Photoredox catalysis: Utilizing visible light to drive chemical reactions offers a more sustainable alternative to traditional methods that often require harsh conditions. organic-chemistry.orgmdpi.com Organic photocatalysts are particularly attractive as they can be synthesized from renewable materials. mdpi.com

Multicomponent reactions: As discussed previously, MCRs are inherently green as they often reduce the number of synthetic steps, minimize waste, and improve atom economy. researchgate.net

A recent review highlights the progress in adopting these environmentally benign methods for synthesizing piperazine analogues, emphasizing the shift away from conventional strategies that rely on toxic chemicals. researchgate.net While specific green synthesis routes for this compound have not been published, applying principles such as microwave assistance, photoredox catalysis, or developing a multicomponent approach could significantly improve the environmental footprint of its production.

Chromatographic and Spectroscopic Methods for Synthetic Intermediates and Final Compound Elucidation

The structural confirmation and purity assessment of synthetic intermediates and the final this compound compound rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction and for preliminary purity checks.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound and for isolating it from reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of the target compound and any impurities by their mass-to-charge ratio. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. researchgate.netchemrxiv.org

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the isopropyl group (a doublet and a septet), the piperazine ring protons (typically complex multiplets), and the protons on the nitropyridine ring (in the aromatic region). researchgate.netrsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. nih.govresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorptions for this compound would include C-H stretching, C-N stretching, and strong absorptions characteristic of the nitro group (NO₂). nih.gov

Table 2: Expected Spectroscopic Data Signatures for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for isopropyl protons (septet, doublet), piperazine ring protons (multiplets), and nitropyridine aromatic protons. |

| ¹³C NMR | Resonances for all unique carbons: isopropyl, piperazine, and nitropyridine rings. |

| MS (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺. |

| IR | Characteristic stretching frequencies for C-H (aliphatic and aromatic), C-N, and asymmetric/symmetric NO₂ stretches. |

Together, these analytical methods provide a comprehensive characterization of the target compound, ensuring its identity, structure, and purity.

Molecular Design and Structure Activity Relationship Sar Studies of 1 Isopropyl 4 6 Nitropyridin 3 Yl Piperazine Derivatives

Rational Design Principles for Modifying the 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Core

The rational design of analogues of this compound is founded on the principle of systematically modifying its three primary structural components to enhance biological activity, selectivity, and pharmacokinetic properties. The core structure consists of a nitropyridine moiety, a piperazine (B1678402) linker, and an isopropyl group, each serving distinct functions that can be optimized.

Nitropyridine Moiety: The pyridine (B92270) ring is a common feature in medicinal chemistry, and the attached nitro group is a strong electron-withdrawing group. This influences the electronic properties of the entire molecule and can be critical for binding to a biological target through interactions such as hydrogen bonding or pi-stacking. Modifications to this group aim to fine-tune these electronic interactions.

Isopropyl Group: This terminal alkyl group primarily contributes to the molecule's lipophilicity and steric profile. It is designed to fit into a specific hydrophobic pocket within the target's binding site. Altering this group helps to probe the size, shape, and hydrophobicity of this pocket, thereby refining the ligand-target interaction.

Lead optimization strategies for this scaffold involve SAR studies, where systematic structural modifications are made to understand the relationship between specific structural features and the resulting biological activity. researchgate.net

Systematic Derivatization of the Piperazine Ring and Its Impact on Biological Interactions

The piperazine ring is a highly versatile scaffold for structural modifications. researchgate.net While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, derivatization can also occur on the carbon atoms of the ring itself. mdpi.com

Modifications to the piperazine linker can significantly alter a compound's properties. For instance, introducing substituents on the carbon atoms of the piperazine ring can create chiral centers, which may lead to stereoisomers with distinct selectivity for biological targets. researchgate.net Furthermore, altering the ring structure itself, for example by expanding it to a homopiperazine, can significantly impact biological activity. nih.gov In many cases, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) leads to a noticeable decrease in activity, highlighting the importance of the specific geometry and basicity of the two nitrogen atoms in the piperazine core. nih.gov

The table below illustrates hypothetical SAR data for modifications to the piperazine ring, based on common observations in medicinal chemistry.

| Compound | Modification (Piperazine Ring) | Relative Potency | Rationale for Change in Activity |

|---|---|---|---|

| Parent | Piperazine | 1.0 | Baseline activity with optimal linker geometry. |

| Analog A | Homopiperazine | 0.7 | Increased flexibility may lead to a less optimal binding conformation. |

| Analog B | Morpholine | 0.2 | Replacement of a basic nitrogen with oxygen alters basicity and hydrogen bonding capacity, often reducing activity. nih.gov |

| Analog C | C-Methyl Piperazine | 1.2 | Introduction of a methyl group may provide additional favorable steric interactions within the binding pocket. |

Exploration of Substituent Effects on the Nitropyridine Moiety

The nitropyridine moiety is a key interaction domain. The position and nature of substituents on this ring can dramatically affect binding affinity and selectivity. The nitro group is a strong hydrogen bond acceptor and its electron-withdrawing properties influence the charge distribution across the aromatic ring.

SAR studies would explore:

Positional Isomers: Moving the nitro group to other positions on the pyridine ring to determine the optimal geometry for interaction with the target.

Bioisosteric Replacement: Replacing the nitro group (NO₂) with other electron-withdrawing groups such as a cyano (CN) or trifluoromethyl (CF₃) group. This can maintain or enhance electronic interactions while altering other properties like metabolic stability.

The following table presents a hypothetical SAR for modifications to the nitropyridine moiety.

| Compound | Modification (Nitropyridine Moiety) | Relative Potency | Rationale for Change in Activity |

|---|---|---|---|

| Parent | 6-Nitro | 1.0 | Baseline activity. |

| Analog D | 5-Nitro | 0.4 | Sub-optimal positioning of the key hydrogen bond acceptor. |

| Analog E | 6-Cyano | 0.9 | Cyano group acts as a bioisostere, maintaining key electronic features. |

| Analog F | 6-Amino | 0.1 | Replacement with an electron-donating group drastically alters electronic properties and likely disrupts essential binding interactions. |

| Analog G | 5-Chloro-6-Nitro | 1.5 | Additional chloro group may engage in favorable hydrophobic or halogen-bonding interactions. |

Influence of Isopropyl Group Modifications on Ligand-Target Recognition

The N-isopropyl group at the other end of the piperazine linker is crucial for anchoring the ligand in a likely hydrophobic pocket of the target protein. Modifications to this group are a standard strategy to map the topology of this pocket.

Key modifications would include varying the size, shape, and lipophilicity of this substituent.

Size: Changing the isopropyl group to smaller (ethyl, methyl) or larger (tert-butyl, cyclohexyl) alkyl groups can determine the steric tolerance of the binding site.

Polarity: Adding polar functional groups (e.g., hydroxyl, methoxy) to the alkyl substituent can explore potential hydrogen bonding opportunities within the hydrophobic pocket.

The table below provides a hypothetical SAR for modifications to the isopropyl group.

| Compound | Modification (R Group on Piperazine) | Relative Potency | Rationale for Change in Activity |

|---|---|---|---|

| Parent | Isopropyl | 1.0 | Optimal fit for the hydrophobic pocket. |

| Analog H | Methyl | 0.3 | Too small to fill the hydrophobic pocket effectively, leading to weaker van der Waals interactions. |

| Analog I | tert-Butyl | 0.6 | Group may be too bulky, causing a steric clash within the binding site. |

| Analog J | Cyclopentyl | 1.3 | The cyclic structure may provide a better conformational fit and increased hydrophobic contact. |

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency and drug-like properties by substituting one functional group with another that has similar physicochemical characteristics.

Nitropyridine Moiety: As mentioned, the nitro group can be replaced by bioisosteres like cyano (CN), trifluoromethyl (CF₃), or a sulfone (SO₂R) group to modulate electronic properties and metabolic stability. The pyridine ring itself could be replaced by other heteroaromatic rings like pyrimidine (B1678525) or pyrazine (B50134) to explore different hydrogen bonding patterns and vector orientations of the substituents. nih.gov

Piperazine Linker: The piperazine ring can be replaced by constrained analogues to lock the molecule into a more active conformation, or by other acyclic or cyclic diamine linkers to alter flexibility and basicity. However, as noted, this often leads to a loss of activity. nih.gov

Isopropyl Group: The isopropyl group can be replaced by a cyclopropyl (B3062369) group, which has similar lipophilicity but different conformational properties. This can sometimes lead to improved metabolic stability and binding affinity.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Analogues of this compound

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is a powerful approach. nih.gov Pharmacophore modeling, a cornerstone of LBDD, identifies the essential steric and electronic features required for biological activity. protheragen.ai

For a series of active analogues of this compound, a common features pharmacophore model would likely consist of:

A hydrophobic (HY) feature, representing the isopropyl group.

A positive ionizable (PI) feature, corresponding to the protonatable nitrogen of the piperazine ring.

One or more hydrogen bond acceptor (HBA) features from the nitro group and the pyridine ring nitrogen.

An aromatic ring (AR) feature for the pyridine ring.

This 3D arrangement of features constitutes a hypothesis for the key binding interactions. nih.gov The model is generated by superimposing a set of structurally diverse and active molecules and extracting their common chemical features. mdpi.com A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new and structurally distinct chemotypes with the desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgfiveable.me For a series of this compound derivatives, a QSAR model would take the form of an equation:

Biological Activity = f (Molecular Descriptors) + constant

The molecular descriptors are numerical values that quantify different physicochemical properties of the molecules. For this series, relevant descriptors would include:

Hydrophobicity descriptors (e.g., LogP): Quantifies the lipophilicity, mainly influenced by the isopropyl group and other substituents.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): Describes the electron-donating or electron-withdrawing nature of substituents on the nitropyridine ring.

Steric descriptors (e.g., Molar Refractivity, Verloop parameters): Quantifies the size and shape of substituents, particularly the group replacing the isopropyl moiety.

Topological descriptors: Numerical values that describe the connectivity and shape of the molecule.

A statistically significant QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can provide 3D contour maps that visualize regions around the aligned molecules where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity, offering detailed insights for rational drug design. nih.gov

Conformational Analysis of this compound and its Derivatives: A Review of Solution and Bound State Studies

Initial research indicates a significant gap in the scientific literature regarding the specific conformational analysis of this compound and its derivatives. While the broader family of piperazine-containing compounds has been the subject of extensive study, detailed structural investigations focusing on this particular molecule in both solution and bound states appear to be limited.

The three-dimensional arrangement of a molecule is critical to its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides crucial insights into how a compound interacts with its biological target. For derivatives of this compound, understanding their preferred conformations is a key aspect of molecular design and structure-activity relationship (SAR) studies. These investigations typically employ a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational modeling to elucidate the molecule's shape and flexibility.

In a solution state, a molecule like this compound is expected to exist as an equilibrium of multiple conformers. The piperazine ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents, such as the isopropyl group at the 1-position and the nitropyridinyl group at the 4-position, can influence the ring's puckering and the orientation of these substituents (axial versus equatorial). NMR spectroscopy is a powerful tool for probing these conformational preferences in solution by analyzing parameters like coupling constants and through-space interactions (Nuclear Overhauser Effect).

When a molecule binds to its biological target, such as a receptor or enzyme, it adopts a specific "bound" conformation. This conformation is often different from the most stable conformation in solution, as the binding pocket of the protein imposes its own set of steric and electronic constraints. X-ray crystallography of a ligand-protein complex can provide a high-resolution snapshot of this bound state, revealing the precise orientation of the ligand and its interactions with the surrounding amino acid residues.

Computational methods, including molecular mechanics and quantum chemistry calculations, play a vital role in complementing experimental data. These techniques can be used to map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. Molecular dynamics simulations can further provide a dynamic picture of the conformational landscape of the molecule in different environments, including in solution and within a binding site.

Biological Target Identification and Mechanistic Investigation of 1 Isopropyl 4 6 Nitropyridin 3 Yl Piperazine in Vitro

High-Throughput Screening (HTS) Methodologies for Identifying Molecular Targets

High-throughput screening (HTS) represents a important initial step in drug discovery and chemical biology to identify interactions between a compound and a wide array of biological targets. These large-scale experiments utilize automated platforms to test thousands of compounds against panels of assays, providing a broad overview of potential biological activity. For a novel compound like 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine, HTS would be employed to screen it against diverse libraries of molecular targets, including enzymes, receptors, and ion channels. The data generated from HTS can reveal initial "hits" or leads for further investigation into the compound's mechanism of action.

Enzyme Inhibition Assays for this compound

Once initial hits are identified through HTS, more focused enzyme inhibition assays are conducted to confirm and characterize the interaction. These assays measure the ability of a compound to reduce the activity of a specific enzyme.

Cyclin-Dependent Kinase (CDK) Inhibition Studies and Profiling

Given that many piperazine (B1678402) derivatives have been investigated as kinase inhibitors, a primary focus of investigation for this compound would be its effect on cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. google.com Studies would involve assays to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of different CDK isoforms (e.g., CDK1, CDK2, CDK4, CDK6) to assess both potency and selectivity.

Protease Inhibition Assays

Proteases are enzymes that catalyze the breakdown of proteins. Their involvement in various physiological and pathological processes makes them important drug targets. Assays would be conducted to determine if this compound can inhibit the activity of various classes of proteases, such as serine, cysteine, and metalloproteases.

Phosphatase Modulation Studies

Phosphatases are enzymes that remove phosphate (B84403) groups from proteins, counteracting the activity of kinases. Their modulation can have significant effects on cellular signaling. Studies would be designed to assess whether this compound alters the activity of key protein phosphatases.

Receptor Binding and Functional Assays

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., H3 receptor modulation)

There is currently no publicly available data from in vitro studies detailing the interaction of this compound with any G-Protein Coupled Receptors, including the histamine (B1213489) H3 receptor. While many piperazine-containing compounds are known to target GPCRs, specific binding affinities and functional modulation by this particular compound have not been reported.

Ligand-Gated and Voltage-Gated Ion Channel Modulation

Scientific literature lacks any reports on the effects of this compound on either ligand-gated or voltage-gated ion channels. In vitro electrophysiological or binding assays to determine the modulatory activity of this compound on ion channel function have not been documented.

Nuclear Receptor Binding and Transcriptional Activity Assays

There is no available research on the binding of this compound to nuclear receptors or its subsequent effect on transcriptional activity. Studies to assess its potential as a nuclear receptor agonist or antagonist are absent from the current body of scientific literature.

Sigma Receptor Affinity Profiling

No studies have been published that profile the affinity of this compound for sigma receptors (σ1 and σ2). While other piperazine derivatives have been investigated for their sigma receptor activity, the binding profile of this specific compound remains undetermined.

Protein-Protein Interaction (PPI) Modulation by this compound

The potential for this compound to modulate protein-protein interactions has not been investigated in any published in vitro studies. There is no data available to suggest its role as either an inhibitor or a stabilizer of any specific PPI.

Cellular Pathway Analysis and Signaling Network Perturbations In Vitro

Cell Cycle Progression Analysis in Response to this compound

The effect of this compound on cell cycle progression has not been characterized. In vitro studies using techniques such as flow cytometry to analyze the cell cycle phases in response to treatment with this compound have not been reported.

Gene Expression Profiling (e.g., RNA-Seq, qPCR) upon Compound Treatment

No studies detailing the effects of this compound on gene expression in any cell line or organism are currently available. Research employing techniques such as RNA-Sequencing (RNA-Seq) or quantitative Polymerase Chain Reaction (qPCR) to profile changes in the transcriptome following treatment with this compound has not been published. Therefore, it is not possible to report on which genes or cellular pathways are upregulated or downregulated by this specific molecule.

Proteomic and Phosphoproteomic Investigations of Cellular Responses

Similarly, there is a lack of published research on the proteomic and phosphoproteomic responses to this compound. Investigations into global changes in protein expression or the phosphorylation status of key signaling proteins upon cellular exposure to this compound have not been reported. Consequently, insights into the compound's impact on cellular signaling cascades and protein networks remain undetermined.

Reporter Gene Assays for Specific Pathway Activation or Inhibition

No data from reporter gene assays for this compound are present in the current body of scientific literature. Such assays are crucial for determining if a compound activates or inhibits specific signaling pathways (e.g., NF-κB, Wnt, or MAPK pathways). Without this information, the specific molecular pathways modulated by this piperazine derivative cannot be identified.

Target Deconvolution Strategies for Phenotypic Hits of this compound

As no initial phenotypic screening data for this compound has been published, there have been no subsequent target deconvolution studies. Methodologies such as affinity chromatography, yeast three-hybrid systems, or computational approaches to identify the direct molecular targets of a compound are contingent on an initial observation of a biological effect. The absence of such foundational data precludes any discussion of target identification for this specific molecule.

Mechanistic Elucidation of Observed Biological Activities (e.g., binding kinetics, reversibility of inhibition)

Given the absence of identified biological activities or molecular targets, no mechanistic studies on this compound have been conducted. Research into the compound's binding kinetics (e.g., Kd, kon, koff) or the nature of its interaction with a target (e.g., reversible vs. irreversible inhibition) is not available.

Investigations into the Antimicrobial Activities of this compound In Vitro

While the broader class of piperazine derivatives has been investigated for antimicrobial properties, no specific in vitro antimicrobial data for this compound against any bacterial or fungal strains have been published. Therefore, its spectrum of activity, minimum inhibitory concentrations (MICs), or minimum bactericidal/fungicidal concentrations (MBCs/MFCs) remain unknown.

Computational and Theoretical Studies on 1 Isopropyl 4 6 Nitropyridin 3 Yl Piperazine

Molecular Docking and Scoring in Protein-Ligand Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine, to a macromolecular target, typically a protein.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction for each pose. A high-ranking score generally indicates a more favorable binding interaction.

For this compound, molecular docking studies could be employed to identify potential protein targets and to understand the key interactions that govern its binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results of such studies can provide valuable information for lead optimization and the design of more potent analogs.

Illustrative Molecular Docking Results

Below is a hypothetical data table summarizing the results of a molecular docking study of this compound with three potential protein targets.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -8.5 | ASP168, LYS72, LEU120 | Hydrogen Bond, Hydrophobic |

| GPCR B | -7.9 | PHE254, TRP180, SER102 | Pi-Pi Stacking, Hydrogen Bond |

| Protease C | -9.2 | GLY143, CYS98, ALA190 | Hydrophobic, van der Waals |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. This allows for the exploration of the conformational landscape of this compound and its complex with a protein target.

Through MD simulations, researchers can assess the stability of the docked pose, observe conformational changes in both the ligand and the protein upon binding, and analyze the dynamics of the binding event. This information is crucial for a more accurate understanding of the binding process and the factors that contribute to binding affinity and specificity.

Illustrative MD Simulation Parameters

The following table outlines typical parameters that might be used in an MD simulation study of the this compound-protein complex.

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 300 K |

| Pressure | 1 atm |

| Solvent | Explicit Water Model (TIP3P) |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) can be used to calculate various properties of this compound, including its molecular orbital energies, electrostatic potential, and charge distribution.

This information is invaluable for understanding the molecule's intrinsic reactivity, its ability to participate in various chemical reactions, and the nature of its interactions with biological targets at an electronic level. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's electron-donating and accepting capabilities.

Illustrative Quantum Chemical Calculation Results

Here is a hypothetical table of quantum chemical properties calculated for this compound.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 4.8 D |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.08 atomic units |

This table is for illustrative purposes only and does not represent actual experimental data.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) and other alchemical calculations are computationally intensive methods used to predict the relative binding affinities of a series of related ligands to a common protein target. These methods involve the "alchemical" transformation of one molecule into another in silico, allowing for the calculation of the free energy difference between the two states.

For this compound, FEP could be used to predict how modifications to its chemical structure would affect its binding affinity to a specific target. This can be a powerful tool in lead optimization, enabling the prioritization of the synthesis of new analogues with potentially improved potency.

Computational Prediction of Pharmacokinetic and Pharmacodynamic Parameters (excluding human trial data)

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Computational models can predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule like this compound.

These predictions are based on the molecule's physicochemical properties and can provide early warnings of potential liabilities, such as poor absorption or a high likelihood of metabolic instability. This allows for the modification of the compound's structure to improve its drug-like properties before significant resources are invested in its development.

Illustrative Predicted ADMET Properties

The table below shows a hypothetical set of predicted ADMET properties for this compound.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

This table is for illustrative purposes only and does not represent actual experimental data.

Homology Modeling and De Novo Protein Structure Prediction for Target Identification

In cases where the three-dimensional structure of a potential protein target for this compound is unknown, computational methods can be used to generate a model. Homology modeling builds a 3D model of the target protein based on the known structure of a related homologous protein.

When no suitable template is available, de novo protein structure prediction methods can be used to predict the protein's structure from its amino acid sequence. These predicted structures can then be used in molecular docking studies to investigate the potential binding of this compound.

Application of Machine Learning and Artificial Intelligence in the Design and Analysis of this compound Analogues

Machine learning (ML) and artificial intelligence (AI) are increasingly being used in drug discovery to accelerate the design and analysis of new compounds. For this compound, ML models could be trained on existing data to predict the biological activity, physicochemical properties, or ADMET profiles of novel analogues.

These models can learn complex structure-activity relationships from large datasets and then be used to screen virtual libraries of compounds, identifying those with the highest probability of being active and having desirable drug-like properties. This can significantly reduce the time and cost associated with the discovery of new drug candidates.

Advanced Research Applications and Methodological Contributions of 1 Isopropyl 4 6 Nitropyridin 3 Yl Piperazine

Development of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine as a Molecular Probe for Biological Pathways

A molecular probe is a specialized tool used to study and visualize biological molecules and pathways. Although no specific development of this compound as a molecular probe has been documented, its structure is amenable to such modification. The piperazine (B1678402) moiety is a common component in the design of probes, often included to enhance properties like aqueous solubility, cell permeability, and binding affinity to target proteins. mdpi.com

For this compound to be developed into a molecular probe, it would likely be modified to incorporate a reporter group, such as a fluorophore, biotin, or a radioisotope. For instance, piperazine-based scaffolds have been used to develop fluorinated inhibitors for PET imaging probes. nih.gov The choice of reporter would depend on the intended application, such as visualizing target engagement within a cell or identifying binding partners in a complex biological sample. The core structure of the compound would serve as the "warhead" that directs the probe to its specific biological target.

Use of this compound in Chemical Genetics Screens

Chemical genetics is an approach that uses small molecules to modulate the function of proteins, thereby allowing researchers to study their roles in biological systems. While there are no specific reports of this compound being used in such screens, compounds with similar piperazine structures have been identified through these methods. For example, a chemical genetics approach successfully identified piperazine-containing antipsychotic compounds as promoters of neurite growth, suggesting potential new applications for this class of molecules in treating CNS injury. nih.gov

A compound like this compound could be included in a library of small molecules for a high-throughput phenotypic screen. In such a screen, researchers would expose cells to a large number of compounds and look for specific changes in cell behavior or appearance. If this compound were to produce a desirable phenotype, it would then be investigated further to identify its specific protein target and mechanism of action.

Co-crystallization and Structural Biology Studies (X-ray Crystallography, Cryo-EM, NMR Spectroscopy) of this compound-Target Complexes

Structural biology techniques are crucial for understanding precisely how a small molecule interacts with its protein target at the atomic level. There are no publicly available crystal structures of this compound bound to a target. However, the piperazine moiety is frequently observed in co-crystal structures of ligands bound to their targets. nih.gov These studies reveal that the piperazine ring can adopt different conformations, such as a "chair" or "boat" form, to optimize its fit within a binding pocket. nih.govbiointerfaceresearch.com

If a biological target for this compound were identified, co-crystallization followed by X-ray diffraction would be a primary method to elucidate the binding mode. This would involve preparing a highly pure sample of the target protein, forming a complex with the compound, and inducing the complex to crystallize. The resulting 3D structure would show the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction, providing invaluable information for designing more potent and selective derivatives.

Design and Synthesis of Photoaffinity Labels or Proximity-Inducing Compounds Based on this compound

The scaffold of this compound is a suitable starting point for creating more advanced chemical biology tools like photoaffinity labels and proximity-inducing compounds.

Photoaffinity Labeling (PAL) uses a chemical probe that, upon activation by light, forms a covalent bond with its target protein. nih.gov To convert this compound into a photoaffinity probe, a photoreactive group (like a diazirine or benzophenone) and a reporter tag (like an alkyne or azide (B81097) for click chemistry) would be chemically added to its structure. rsc.orgresearchgate.net This modified probe would allow researchers to irreversibly link the compound to its target, facilitating target identification and validation.

Proximity-Inducing Compounds , such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that bring two proteins close together. encyclopedia.pubnih.gov A PROTAC based on this compound would consist of three parts: the original compound to bind the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity would lead to the target protein being tagged for degradation by the cell's own machinery. researchgate.net The versatile piperazine and pyridine (B92270) nitrogens provide potential attachment points for the necessary linker chemistry.

Development of Novel Analytical Methods for the Detection or Quantification of this compound in In Vitro Research Matrices

Accurate detection and quantification are essential for any in vitro research. While methods specifically validated for this compound are not published, standard analytical techniques for piperazine-containing compounds are well-established and would be readily applicable. These methods are crucial for determining compound concentration in stock solutions, assessing purity, and measuring its levels in experimental assays.

Commonly used techniques would include High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, as the nitropyridine group would provide a strong chromophore. For higher sensitivity and selectivity, especially in complex biological matrices like cell lysates or plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.

Below is a table of potential analytical methods for this compound.

| Method | Principle | Application in Research |

| Reverse-Phase HPLC-UV | Separation based on hydrophobicity, detection via UV absorbance of the nitropyridine ring. | Purity assessment, quantification in simple buffers and solutions. |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of parent and fragment ions. | Highly sensitive and selective quantification in complex matrices (e.g., cell culture media, plasma). |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Potential for purity analysis, especially for detecting volatile impurities from synthesis. |

| Nuclear Magnetic Resonance (NMR) | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation and elucidation of the pure compound. |

Contributions of this compound Research to Broader Chemical Biology Concepts

Research into compounds like this compound contributes to the broader field of chemical biology, even if the compound itself does not become a therapeutic. The piperazine ring is a cornerstone of medicinal chemistry, and studies on new derivatives add to our understanding of structure-activity relationships (SAR) and structure-property relationships. researchgate.netresearchgate.net

Investigating the biological activity of this molecule helps to map the chemical space that can interact with specific biological targets. If the compound shows activity, it validates the nitropyridinyl-piperazine scaffold as a starting point for developing more potent and selective molecules. Furthermore, the synthesis of such compounds drives innovation in organic chemistry, potentially leading to new and more efficient ways to create complex molecules. mdpi.com Each new compound, with its unique 3D shape and electronic properties, serves as a test of our understanding of molecular recognition and pharmacology, ultimately advancing the entire field of drug discovery. researchgate.net

Future Directions and Emerging Research Avenues for 1 Isopropyl 4 6 Nitropyridin 3 Yl Piperazine

Exploration of Novel Synthetic Paradigms for Piperazine-Based Scaffolds

The piperazine (B1678402) heterocycle is a cornerstone in drug discovery, yet the structural diversity of currently available piperazine-containing compounds is often limited to substitutions at the nitrogen positions. mdpi.com Future research on 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine will benefit from exploring novel synthetic strategies that allow for more complex and diverse molecular architectures.

Recent breakthroughs in C–H functionalization offer a powerful tool for directly modifying the carbon atoms of the piperazine ring, providing access to previously inaccessible chemical space. mdpi.comnsf.gov These methods bypass the need for lengthy synthetic routes that are dependent on the availability of specific starting materials. mdpi.com Photoredox catalysis, for instance, has emerged as a key technology, enabling C–H arylation and alkylation under mild conditions. mdpi.com Applying such techniques to the this compound core could generate a library of novel analogues with unique substitution patterns, potentially leading to enhanced biological activity or improved pharmacokinetic properties. mdpi.com

| Synthetic Strategy | Description | Potential Advantage for Piperazine Scaffolds |

| C–H Functionalization | Direct modification of carbon-hydrogen bonds on the piperazine ring. mdpi.com | Enables rapid diversification of the core structure without pre-functionalized starting materials. nsf.gov |

| Photoredox Catalysis | Utilizes light-absorbing catalysts to facilitate chemical reactions, such as C-C bond formation. mdpi.com | Allows for reactions under mild conditions and offers green chemistry approaches. mdpi.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. mdpi.com | Improves reaction efficiency, safety, and scalability for library synthesis. mdpi.com |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product containing parts of all reactants. | Increases synthetic efficiency and allows for the rapid generation of complex molecules. |

Integration of Artificial Intelligence in the Discovery and Optimization of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. For this compound, these computational tools can be employed to design novel analogues with optimized properties and to predict their biological activities.

ML models can be trained on existing data from similar piperazine and nitropyridine compounds to predict structure-activity relationships (SAR). mdpi.com Generative models can then propose new molecular structures that are likely to have desired characteristics, such as high potency against a specific biological target and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Furthermore, AI algorithms can optimize synthetic routes, making the production of these novel analogues more efficient. nih.gov The application of genetic algorithms and other ML strategies can help explore the vast chemical space around the core scaffold to identify the most promising candidates for further development. nih.govyoutube.com

| AI/ML Application | Description | Potential Impact on Analogue Development |

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models predict the biological activity of new compounds based on their chemical structure. mdpi.com | Prioritizes the synthesis of analogues with the highest probability of success, saving time and resources. |

| Generative Chemistry | AI algorithms design novel molecules de novo that are optimized for specific properties (e.g., target binding, solubility). | Expands the accessible chemical space beyond intuitive design, leading to more innovative drug candidates. |

| ADMET Prediction | Models predict the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. nih.gov | Allows for early-stage filtering of candidates with poor pharmacokinetic or safety profiles. |

| Retrosynthesis Planning | AI tools predict optimal and efficient synthetic pathways for target molecules. | Accelerates the synthesis of promising new analogues identified through computational design. |

High-Throughput Phenotypic Screening for Unbiased Target Discovery

While target-based drug discovery has been successful, phenotypic screening—the testing of compounds in cell-based or whole-organism models without a preconceived target—offers an unbiased approach to discovering novel biological activities. nih.gov High-throughput phenotypic screening (HTS) of this compound and its analogues could reveal unexpected therapeutic applications.

By screening against a diverse panel of cell lines representing various diseases (e.g., different cancer types, neurodegenerative disorders, infectious agents), it is possible to identify novel cytostatic, cytotoxic, or other disease-modifying effects. nih.govnih.gov For example, a screen of a compound library identified piperazine derivatives as potent inhibitors of pathogenic prion protein (PrPSc) propagation, a discovery that would be difficult to predict based on structure alone. nih.gov Subsequent target deconvolution studies, using techniques like affinity chromatography or proteomics, can then identify the molecular target(s) responsible for the observed phenotype.

| Phenotypic Screen Type | Model System | Potential Information Gained |

| Anti-proliferative Screens | Panel of diverse cancer cell lines (e.g., NCI-60). nih.gov | Identification of novel anticancer activity and spectrum of susceptible cancer types. mdpi.com |

| High-Content Imaging | Fluorescently labeled cells analyzed by automated microscopy. | Unbiased detection of changes in cell morphology, organelle health, or protein localization. |

| 3D Spheroid/Organoid Models | Self-assembled 3D cell cultures that mimic tissue architecture. nih.gov | Assessment of compound efficacy in a more physiologically relevant context. |

| Infectious Disease Models | Cells infected with viruses, bacteria, or parasites. nih.gov | Discovery of novel antimicrobial or antiviral properties. |

Application of Single-Cell Technologies to Elucidate Heterogeneous Cellular Responses to this compound

Bulk cell-based assays provide an average response across a population of cells, which can mask important differences in how individual cells react to a compound. Single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq), offer unprecedented resolution to dissect this cellular heterogeneity. nih.govneurips.cc

Applying scRNA-seq to cells treated with this compound can reveal distinct subpopulations of cells that are sensitive or resistant to the compound's effects. rna-seqblog.com This approach helps to identify biomarkers that predict response, elucidate mechanisms of action and resistance, and uncover off-target effects that might only occur in a small fraction of cells. nih.govcd-genomics.com By understanding the full spectrum of cellular responses at the single-cell level, researchers can gain deeper insights into the compound's biological impact. nih.govparsebiosciences.com

| Single-Cell Technology | Description | Application to Compound Characterization |

| scRNA-seq | Measures the transcriptome (all expressed genes) of thousands of individual cells. nih.gov | Identifies cell-type-specific gene expression changes, resistant cell populations, and off-target effects. cd-genomics.com |

| scATAC-seq | Assesses chromatin accessibility in individual cells, revealing gene regulatory landscapes. | Determines how the compound alters the epigenetic regulation of gene expression. |

| CITE-seq | Simultaneously measures RNA and surface protein expression on single cells. | Links transcriptomic changes to changes in cell surface markers, identifying responsive cell subtypes. |

| Spatial Transcriptomics | Measures gene expression while retaining the spatial location of cells within a tissue. | Reveals how the compound affects different cell types within their native tissue context. |

Multi-Omics Profiling (e.g., Proteomics, Metabolomics, Lipidomics) to Characterize the Systemic Biological Impact of this compound In Vitro

To build a comprehensive picture of the biological effects of this compound, an integrated multi-omics approach is essential. By simultaneously analyzing changes in proteins (proteomics), metabolites (metabolomics), and lipids (lipidomics) within treated cells, researchers can map the systemic impact of the compound on cellular pathways and networks. mdpi.commdpi.com

Proteomic analysis can identify which proteins the compound directly binds to and how it alters protein expression and post-translational modifications, providing clues to its mechanism of action. researchgate.net Metabolomics and lipidomics can reveal downstream effects on cellular metabolism and signaling pathways. mdpi.com For example, piperazine derivatization has been used as a technique to enhance signal detection in mass spectrometry-based proteomics. nih.gov Integrating these datasets can provide a detailed "fingerprint" of the compound's activity, highlighting the key pathways it modulates and potentially uncovering novel biomarkers of its effect. mdpi.com

| Omics Platform | Molecules Analyzed | Key Insights Provided |

| Proteomics | Proteins | Target engagement, changes in protein expression, pathway modulation, post-translational modifications. mdpi.com |

| Metabolomics | Small molecule metabolites (e.g., amino acids, sugars, nucleotides). mdpi.com | Alterations in cellular metabolism, energy production, and biosynthetic pathways. |

| Lipidomics | Lipids | Impact on cell membrane composition and lipid-based signaling pathways. |

| Transcriptomics | RNA transcripts | Changes in gene expression that precede alterations in the proteome and metabolome. |

Advanced Bioimaging Techniques for Subcellular Localization and Dynamic Tracking of this compound

Understanding where a compound accumulates within a cell and how it moves is crucial for deciphering its mechanism of action. Advanced bioimaging techniques enable the visualization and tracking of small molecules in living cells with high spatial and temporal resolution. oup.com

To apply these techniques to this compound, a fluorescently tagged version of the molecule would need to be synthesized. This probe could then be used in techniques like live-cell super-resolution microscopy to pinpoint its localization to specific organelles or subcellular compartments. nih.gov Single-molecule tracking (SMT) could further be used to follow the movement of individual molecules in real-time, providing quantitative data on diffusion rates and binding kinetics to intracellular targets. oup.comthno.org This dynamic information is invaluable for understanding how the compound engages with its biological targets in the complex cellular environment. pnas.org

| Imaging Technique | Description | Information Gained |

| Confocal Microscopy | Optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. | Provides 3D images of the compound's distribution within the cell. |

| Super-Resolution Microscopy | A series of techniques (e.g., STED, PALM, STORM) that overcome the diffraction limit of light microscopy. nih.gov | Enables visualization of the compound's localization at the nanoscale, resolving fine subcellular structures. |

| Single-Molecule Tracking (SMT) | Visualizes and follows the trajectory of individual fluorescently labeled molecules over time. thno.org | Measures dynamic properties like diffusion coefficients and target residence times in living cells. pnas.org |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local molecular environment. | Can detect compound binding to a target protein by observing changes in its fluorescence lifetime. |

Identification of Unexplored Biological Targets or Pathways Amenable to Modulation by this compound

The broad range of biological activities reported for piperazine and nitropyridine derivatives suggests that this compound may interact with multiple, potentially unexplored, biological targets. nih.govmdpi.comnih.gov A key future direction is the systematic identification of these targets and pathways.

Unbiased, affinity-based chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry, can be used to "pull down" proteins that directly bind to an immobilized version of the compound from cell lysates. Another approach is thermal proteome profiling (TPP), which identifies targets by detecting changes in protein thermal stability upon compound binding. Furthermore, insights from phenotypic screens (as described in 7.3) can guide hypothesis-driven investigations into specific signaling pathways. For instance, if the compound shows potent anti-proliferative activity, pathways commonly dysregulated in cancer, such as PI3K/AKT or MAPK signaling, would be prime candidates for investigation. researchgate.net The discovery of novel targets for this compound could open up entirely new therapeutic possibilities.

| Target Identification Method | Principle | Potential Outcome |

| Affinity-Based Proteomics | An immobilized version of the compound is used as bait to capture binding proteins from a cell lysate. | Direct identification of proteins that physically interact with the compound. |

| Thermal Proteome Profiling (TPP) | Compound binding alters the thermal stability of a target protein; changes are detected by mass spectrometry across a temperature gradient. | Unbiased, in-situ identification of direct and indirect targets without modifying the compound. |

| DNA-Encoded Library (DEL) Screening | Screening a massive library of DNA-barcoded compounds against a purified protein target to find binders. mdpi.com | Efficiently identifies binders for a specific protein of interest. |

| Genetic Screens (e.g., CRISPR) | Identifies genes that, when knocked out, either enhance or suppress the cell's sensitivity to the compound. | Reveals pathways and protein complexes that are functionally related to the compound's activity. |

Conclusion

Summary of Key Academic Research Findings and Methodological Advances Pertaining to 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Academic research into this compound has primarily focused on its role as a structural motif and a key synthetic intermediate rather than a standalone therapeutic agent. The core finding is the utility of the nitropyridin-piperazine scaffold in constructing more complex molecules with significant biological activity. Research has established that this and closely related structures serve as crucial building blocks for a new generation of targeted therapies, particularly in oncology.

Methodological advances are centered on the synthesis and incorporation of this moiety into larger, more complex molecular architectures. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated nitropyridine, such as 5-bromo-2-nitropyridine (B47719), and a substituted piperazine (B1678402). For example, its precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is prepared by reacting 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate. guidechem.com This BOC-protected intermediate is particularly valuable as it allows for further chemical modifications. Subsequent reduction of the nitro group to an amine and reaction with other moieties enables the creation of diverse chemical libraries. This strategic use of the nitropyridin-piperazine core represents a significant methodological approach for accessing complex drug candidates.

Overall Significance of this compound Research to the Fields of Chemical Biology and Medicinal Chemistry

The most prominent application of this chemical scaffold is in the development of dual-action inhibitors, particularly those targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). chemicalbook.com Both CDKs and HDACs are critical targets in cancer therapy, and inhibiting them simultaneously can lead to synergistic antitumor effects and potentially overcome drug resistance. nih.gov The use of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate as an intermediate in the synthesis of CDK-HDAC dual-channel inhibitors underscores the importance of this molecular framework. chemicalbook.com Furthermore, this precursor is instrumental in the synthesis of Palbociclib, an approved anticancer drug, highlighting the real-world therapeutic relevance of this chemical class. chemicalbook.com Therefore, the research contributes significantly to the development of novel anticancer agents by providing a reliable synthetic pathway to high-value, biologically active compounds.

Identification of Open Questions and Future Research Trajectories for the Compound

While the utility of the this compound scaffold as a synthetic intermediate is well-documented, several open questions remain, suggesting clear trajectories for future research.